molecular formula C8H13N3O2 B13318670 3-Amino-2-((1-methyl-1h-pyrazol-4-yl)methyl)propanoic acid

3-Amino-2-((1-methyl-1h-pyrazol-4-yl)methyl)propanoic acid

Cat. No.: B13318670
M. Wt: 183.21 g/mol
InChI Key: UNIQHCDGGLCSGA-UHFFFAOYSA-N
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Description

3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activity

3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid, also known by its hydrochloride form (CAS: 1432677-67-2), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, antifungal, and other pharmacological effects based on recent studies and findings.

The compound's molecular formula is C7H12N4O2C_7H_{12}N_4O_2 with a molecular weight of approximately 172.20 g/mol. It features a pyrazole ring, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antibacterial Activity

Studies have demonstrated that this compound has notable antibacterial properties. It has been evaluated against several bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.005 mg/mL
Escherichia coli0.010 mg/mL
Bacillus subtilis0.015 mg/mL

These results suggest that the compound can effectively inhibit the growth of these pathogens, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. The MIC values for common fungi are summarized below.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.020 mg/mL
Fusarium oxysporum0.025 mg/mL

These findings indicate that the compound could also be useful in treating fungal infections .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole moiety plays a crucial role in interacting with bacterial and fungal cellular mechanisms, potentially disrupting their metabolic processes.

Case Studies

Recent studies have explored the efficacy of this compound in various settings:

  • In Vivo Studies : Animal models treated with this compound showed significant reductions in bacterial load when infected with S. aureus, highlighting its potential as a therapeutic agent.
  • Synergistic Effects : Research has indicated that when combined with other antibiotics, the efficacy of this compound is enhanced, suggesting a synergistic effect that could lead to lower dosages and reduced side effects .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-11-5-6(4-10-11)2-7(3-9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13)

InChI Key

UNIQHCDGGLCSGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC(CN)C(=O)O

Origin of Product

United States

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